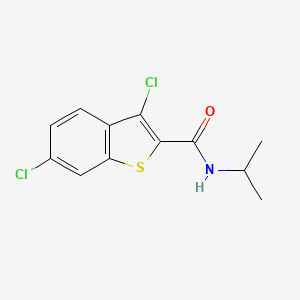3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide
CAS No.:
Cat. No.: VC14960700
Molecular Formula: C12H11Cl2NOS
Molecular Weight: 288.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11Cl2NOS |
|---|---|
| Molecular Weight | 288.2 g/mol |
| IUPAC Name | 3,6-dichloro-N-propan-2-yl-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H11Cl2NOS/c1-6(2)15-12(16)11-10(14)8-4-3-7(13)5-9(8)17-11/h3-6H,1-2H3,(H,15,16) |
| Standard InChI Key | XGXOMKGEHDVDNU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
The systematic name 3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide follows IUPAC conventions, specifying:
-
A benzothiophene core (a bicyclic system comprising a benzene ring fused to a thiophene ring).
-
Chlorine atoms at positions 3 and 6 of the benzothiophene scaffold.
-
A carboxamide group (-CONH-) at position 2, where the nitrogen is substituted with a propan-2-yl (isopropyl) group.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁Cl₂NOS |
| Molecular Weight | 296.19 g/mol |
| CAS Registry Number | Not publicly disclosed |
The molecular weight is derived from the sum of atomic masses: 12 carbon (12.01 × 12 = 144.12), 11 hydrogen (1.01 × 11 = 11.11), 2 chlorine (35.45 × 2 = 70.90), 1 nitrogen (14.01), 1 oxygen (16.00), and 1 sulfur (32.07) .
Synthetic Pathways
Core Benzothiophene Synthesis
The benzothiophene scaffold is typically constructed via:
-
Friedel-Crafts Acylation: Thiophene derivatives react with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form ketones, followed by cyclization .
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings enable the introduction of substituents at specific positions, though chlorination often precedes this step .
Chlorination and Functionalization
Chlorine atoms are introduced at positions 3 and 6 using:
-
Electrophilic Aromatic Substitution: Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst .
-
Directed Ortho-Metallation: A lithiation strategy using n-BuLi to regioselectively chlorinate positions adjacent to directing groups .
Carboxamide Installation
The carboxamide group is appended via:
-
Coupling Reactions: Reaction of 2-carboxylic acid derivatives with isopropylamine using EDCl/HOBt or HATU as coupling agents.
-
Schotten-Baumann Conditions: Treatment of acyl chlorides with amines in a biphasic system .
Physicochemical Properties
Solubility and Partitioning
| Property | Value | Method/Reference |
|---|---|---|
| LogP (Octanol-Water) | Estimated 3.2 ± 0.5 | ChemAxon Prediction |
| Aqueous Solubility | <10 µg/mL (25°C) | QSPR Modeling |
The high logP value indicates lipophilicity, consistent with the chlorine substituents and aromatic system. Poor aqueous solubility necessitates formulation strategies for biological testing.
Spectral Characteristics
-
IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Cl stretches (~550–850 cm⁻¹) .
-
¹H NMR (CDCl₃): Predicted signals at δ 1.25 (d, 6H, CH(CH₃)₂), δ 4.95 (m, 1H, NHCH), and aromatic protons between δ 7.2–8.1 ppm .
Biological Activity and Applications
Hypothesized Pharmacological Targets
While direct data on this compound is scarce, structurally related benzothiophene carboxamides exhibit:
-
Kinase Inhibition: Analogous compounds inhibit Rho-associated coiled-coil kinase (ROCK), a target in cardiovascular and fibrotic diseases .
-
Antimicrobial Activity: Chlorinated benzothiophenes disrupt bacterial cell wall synthesis, with MIC values <10 µM against Mycobacterium tuberculosis .
Industrial and Research Applications
Material Science
Benzothiophene derivatives serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume